3-Decyltridecan-1-ol
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Overview
Description
3-Decyltridecan-1-ol is a long-chain primary fatty alcohol with the molecular formula C23H48O. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, which is further substituted by a decyl group at the third carbon. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Decyltridecan-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrogenation of the corresponding alkene in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their esters. This process typically involves high-pressure hydrogen gas and a metal catalyst, such as nickel or palladium, to facilitate the reduction of the carbonyl group to a hydroxyl group .
Chemical Reactions Analysis
Types of Reactions: 3-Decyltridecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Decyltridecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a model compound for long-chain fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 3-Decyltridecan-1-ol involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, such as alcohol dehydrogenases and fatty acid synthases .
Comparison with Similar Compounds
2-Decyl-1-tetradecanol: Another long-chain fatty alcohol with similar physical properties but differing in the position of the decyl group.
Tridecan-1-ol: A simpler fatty alcohol without the decyl substitution, used in similar applications but with different reactivity and properties
Uniqueness: 3-Decyltridecan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the decyl group at the third carbon enhances its hydrophobicity and affects its reactivity compared to other long-chain fatty alcohols .
Properties
Molecular Formula |
C23H48O |
---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
3-decyltridecan-1-ol |
InChI |
InChI=1S/C23H48O/c1-3-5-7-9-11-13-15-17-19-23(21-22-24)20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI Key |
WXDZIUYUSQOVBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCO |
Origin of Product |
United States |
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